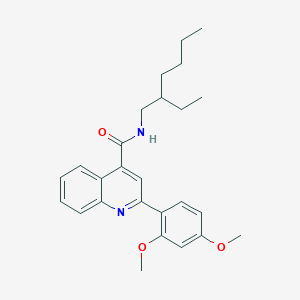
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide, also known as EHPQ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. EHPQ is a synthetic compound that belongs to the quinolinecarboxamide family and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide is not fully understood. However, studies have suggested that 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects
Studies have shown that 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide exhibits anti-cancer and anti-inflammatory effects in vitro. 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has also been shown to reduce the production of pro-inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also relatively stable and can be stored for extended periods without significant degradation. However, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous-based experiments. It is also relatively expensive compared to other compounds used in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide. One potential direction is to further investigate its anti-cancer and anti-inflammatory properties in vivo. Another potential direction is to study its potential applications in organic electronics, specifically as a charge-transporting material in organic light-emitting diodes. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide and its potential applications in other fields such as material science and medicinal chemistry.
Conclusion
In conclusion, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its biochemical and physiological effects, and its potential applications in medicinal chemistry, material science, and organic electronics. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide involves the reaction of 2,4-dimethoxybenzaldehyde with 2-ethylhexylamine in the presence of acetic acid. The resulting intermediate is then subjected to a reaction with 4-chloroquinoline-2-carbonyl chloride to yield 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been studied for its potential anti-cancer and anti-inflammatory properties. In material science, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been studied for its potential application as a hole-transporting material in organic solar cells. In organic electronics, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been studied for its potential application as a charge-transporting material in organic light-emitting diodes.
Eigenschaften
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O3/c1-5-7-10-18(6-2)17-27-26(29)22-16-24(28-23-12-9-8-11-20(22)23)21-14-13-19(30-3)15-25(21)31-4/h8-9,11-16,18H,5-7,10,17H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNGKTRNBSMSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4967385.png)
![N-benzyl-2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4967393.png)

![ethyl 3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4967409.png)
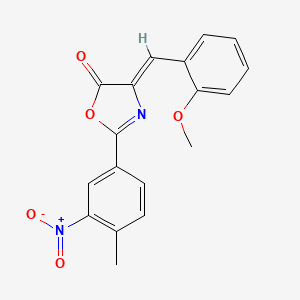
![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4967427.png)
![1-(2,4-difluorophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4967442.png)
![N-ethyl-4-(2-oxo-1-piperidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B4967447.png)
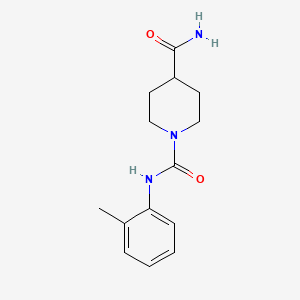

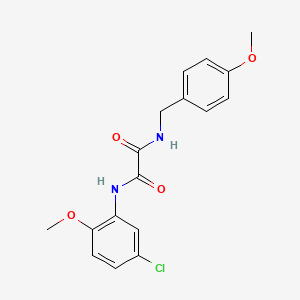
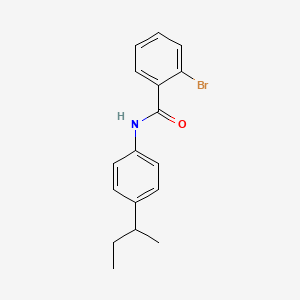
![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4967493.png)
